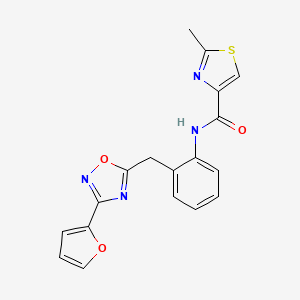

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3S/c1-11-19-14(10-26-11)18(23)20-13-6-3-2-5-12(13)9-16-21-17(22-25-16)15-7-4-8-24-15/h2-8,10H,9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZJQTWDFAGNIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide typically involves multi-step reactions. A common method starts with the preparation of the individual components:

Furan-2-yl methanol: is converted to the corresponding aldehyde through oxidation.

1,2,4-Oxadiazole: ring formation is achieved through the cyclization of suitable hydrazides.

2-Methylthiazole-4-carboxylic acid: is synthesized via cyclization reactions.

These intermediates are then combined in a sequence of reactions involving amide bond formation, cyclization, and various purification steps to yield the final compound.

Industrial Production Methods: On an industrial scale, this compound can be synthesized using high-throughput methods with optimized reaction conditions to maximize yield and purity. These methods involve:

Continuous flow reactors to facilitate reactions under controlled conditions.

Use of catalysts to increase reaction efficiency.

Advanced purification techniques like chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes several chemically significant reactions due to its structural complexity, including heterocyclic rings (oxadiazole, thiazole, furan) and a carboxamide group. Key reaction types include:

| Reaction Type | Key Features | Catalysts/Conditions | Relevance |

|---|---|---|---|

| Oxidation | Furan ring oxidation to furanone derivatives | Acidic/basic conditions, oxidizing agents | Alters bioactivity; impacts stability |

| Reduction | Reduction of nitro groups (if present) to amines | Hydrogenation catalysts (e.g., Pd/C) | Modifies electronic properties |

| Substitution | Electrophilic aromatic substitution on phenyl rings | Friedel-Crafts reagents, Lewis acids | Introduces new substituents for bioactivity tuning |

| Nucleophilic Acyl Substitution | Reaction of carboxamide with nucleophiles (e.g., amines, alcohols) | Coupling reagents (EDCI, DCC), bases | Enables synthesis of analogs with altered targets |

Oxidation Reactions

The furan ring is prone to oxidation under acidic or basic conditions, forming reactive intermediates like furanones. This transformation significantly impacts the compound’s stability and potentially alters its interaction with biological targets (e.g., enzymes).

Reduction Reactions

Although the compound lacks nitro groups, analogous thiazole derivatives undergo selective reduction of nitro substituents to amines using hydrogenation catalysts (e.g., Pd/C). This modification can enhance solubility or binding affinity .

Substitution Reactions

Electrophilic substitution on the phenyl ring (e.g., nitration, halogenation) can occur under Lewis acid catalysis. For example:

-

Nitration : Introduces electron-withdrawing groups, altering the compound’s electronic properties.

-

Halogenation : Enhances lipophilicity for improved membrane permeability.

Nucleophilic Acyl Substitution

The carboxamide group undergoes substitution with nucleophiles (e.g., alcohols, amines) to generate analogs with modified bioactivity. This reaction is facilitated by coupling reagents like EDCI and bases (e.g., DIPEA).

Impact of Structural Features on Reactivity

The compound’s heterocyclic moieties influence its reactivity:

-

Oxadiazole : Stabilizes adjacent functional groups via conjugation, affecting reaction rates.

-

Thiazole : Participates in π-π interactions, potentially guiding regioselective reactions.

-

Furan : Electron-rich, making it susceptible to electrophilic attack (e.g., oxidation, Diels-Alder cycloadditions).

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally similar to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide have demonstrated significant growth inhibition against various cancer cell lines:

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| 6h | OVCAR-8 | 85.26 |

| 6h | NCI-H40 | 75.99 |

These results indicate that the compound may interact effectively with cancer cell mechanisms, potentially leading to apoptosis or cell cycle arrest .

Antimicrobial Properties

The oxadiazole and thiazole rings in the compound are known for their antimicrobial activities. Research shows that derivatives of these moieties exhibit significant antibacterial and antifungal properties:

| Activity Type | Tested Microorganisms | Results |

|---|---|---|

| Antibacterial | Mycobacterium smegmatis | MIC = 6.25 µg/ml |

| Antifungal | Candida albicans | Significant inhibition |

Such findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that can be optimized using microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce reaction times.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of a series of oxadiazole derivatives similar to the target compound. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity against glioblastoma cell lines.

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing thiazole-based compounds, which were screened against a panel of bacterial strains. The findings revealed that certain derivatives exhibited potent activity against resistant strains of bacteria.

Mechanism of Action

The mechanism of action for N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound's oxadiazole and thiazole rings enable binding to enzymes and receptors, affecting their activity. For example, it can inhibit microbial enzyme systems, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxadiazole Moieties

- L694247 (from ): Contains a 1,2,4-oxadiazol-5-yl group linked to an indole-ethylamine structure. Unlike the target compound, L694247 lacks a thiazole ring but shares the oxadiazole core, which is associated with serotonin receptor modulation.

- 3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione (from ): This patented oxadiazole derivative includes a trifluoromethyl group and morpholinoethyl chain, emphasizing hydrophobicity and extended half-life. In contrast, the target compound’s furan and methylthiazole groups may prioritize solubility and metabolic stability .

Thiazole-Containing Derivatives

- N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (from ): Features a thiophene-substituted isoxazole instead of oxadiazole.

- 4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives (from ): These compounds demonstrated anticancer activity (e.g., compound 7b , IC50 = 1.61 ± 1.92 μg/mL against HepG-2). The target compound’s 2-methylthiazole-4-carboxamide group may exhibit similar anticancer mechanisms but with altered potency due to the oxadiazole-furan bridge .

Furan-Oxadiazole Hybrids

- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4, from ): Shares a furan-carboxamide-thiazole backbone but lacks the oxadiazole ring. The absence of oxadiazole may reduce metabolic stability, highlighting the target compound’s structural advantage for prolonged activity .

Comparative Data Table

Research Findings and SAR Insights

- Oxadiazole vs. Isoxazole : The target compound’s 1,2,4-oxadiazole ring () offers greater thermal stability compared to isoxazole derivatives, which are prone to ring-opening under acidic conditions .

- Furan vs.

- Methylthiazole Substitution : The 2-methyl group on the thiazole ring (target compound) likely enhances metabolic stability compared to phenyl-substituted thiazoles (), as methyl groups are less susceptible to oxidative metabolism .

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure comprising:

- Furan Ring : Contributes to the compound's electron-rich nature.

- Oxadiazole Moiety : Known for its diverse biological activities.

- Thiazole Ring : Associated with anticancer and antimicrobial properties.

Antimicrobial Properties

Research has indicated that derivatives of oxadiazoles, including those with furan and thiazole components, exhibit significant antimicrobial activity against a range of pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values as low as 8 µM against various bacterial strains, including non-tuberculous mycobacteria (NTM) such as M. avium and M. kansasii .

- Mechanism : The antimicrobial action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Activity

The thiazole moiety in the compound has been linked to notable anticancer properties:

- Cytotoxicity : Compounds containing thiazole rings have demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity, indicating that modifications to the structure can significantly impact biological activity.

Anti-inflammatory Effects

Preliminary studies suggest potential anti-inflammatory properties:

- Inhibition of Inflammatory Pathways : The compound may inhibit key inflammatory mediators, although specific pathways remain to be fully elucidated.

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Evaluation :

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The oxadiazole ring may interact with specific enzymes involved in metabolic processes.

- Receptor Modulation : Potential interactions with cellular receptors could lead to altered signaling pathways associated with cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for constructing the 1,2,4-oxadiazole and thiazole moieties in this compound?

- Methodology :

- The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides) under reflux in solvents like acetonitrile or DMF. For example, cyclization of trichloroethyl carboxamides with phenylhydrazine derivatives in acetonitrile followed by iodine-mediated cyclization in DMF yields 1,3,4-thiadiazole analogs, a strategy adaptable to oxadiazole systems .

- Thiazole formation typically involves Hantzsch thiazole synthesis: condensation of α-halo ketones with thioamides. For the methylthiazole-4-carboxamide subunit, coupling 2-methylthiazole-4-carboxylic acid with aniline derivatives via EDCI/HOBt-mediated amidation is recommended .

Q. How can structural purity and identity be validated post-synthesis?

- Methodology :

- NMR spectroscopy : Compare experimental and NMR chemical shifts with computational predictions (e.g., DFT calculations) to confirm substituent positions .

- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

- Methodology :

- Employ quantum chemical reaction path searches (e.g., using Gaussian or ORCA) to identify transition states and energy barriers for key steps like oxadiazole cyclization. Pair this with machine learning to analyze solvent/catalyst effects on activation energy .

- Example: ICReDD’s workflow combines computed reaction pathways with experimental screening (e.g., varying solvents from DMF to THF) to minimize byproducts and maximize yield .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-response profiling : Re-evaluate activity in standardized assays (e.g., MIC for antimicrobial activity) with controlled pH, as thiazole derivatives often show pH-dependent efficacy .

- SAR analysis : Systematically modify substituents (e.g., furan vs. phenyl groups) to isolate contributions to activity. For example, replacing the furan-2-yl group in the oxadiazole with a 4-fluorophenyl moiety may enhance membrane permeability .

Q. How can in silico docking predict binding modes to biological targets?

- Methodology :

- Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial studies). Align docking poses with crystallographic data of similar inhibitors (e.g., benzothiazole-carboxamides in kinase targets) .

- Validate predictions with mutagenesis studies: If docking suggests hydrogen bonding with a specific residue (e.g., Ser84 in E. coli FabI), test activity against Ser84Ala mutants .

Experimental Design Challenges

Q. What solvent systems minimize byproducts during oxadiazole formation?

- Methodology :

- Polar aprotic solvents (DMF, DMSO) favor cyclization but may promote side reactions. Compare with acetonitrile, which offers moderate polarity and lower risk of carboxamide decomposition .

- Additives like triethylamine can trap acidic byproducts (e.g., HCl from acyl chloride reactions) .

Q. How to address low solubility in bioactivity assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.